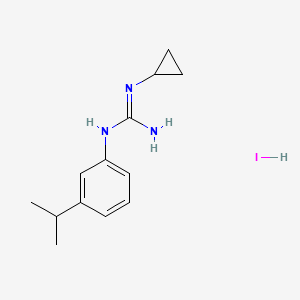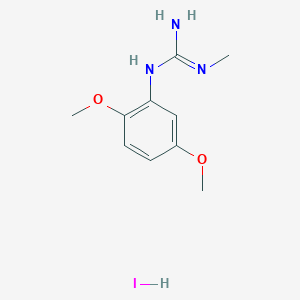
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide, also known as CR665, is a selective antagonist of the N-type voltage-gated calcium channel. It is a promising drug candidate for the treatment of chronic pain, as it has shown to be effective in preclinical studies.
Mecanismo De Acción
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide acts as a selective antagonist of the N-type voltage-gated calcium channel. This channel plays a crucial role in the transmission of pain signals in the nervous system. By blocking this channel, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide reduces the release of neurotransmitters involved in pain signaling, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been shown to have anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide also has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its selectivity for the N-type voltage-gated calcium channel. This allows for targeted modulation of pain signaling, without affecting other physiological functions. However, one limitation of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. One area of interest is the development of more potent and selective analogs of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide. Another potential avenue of research is the investigation of the role of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in the modulation of pain signaling in different regions of the nervous system. Finally, there is a need for further studies to determine the safety and efficacy of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide in clinical trials.
Conclusion:
In conclusion, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide is a promising drug candidate for the treatment of chronic pain. Its selective antagonism of the N-type voltage-gated calcium channel makes it a targeted and effective analgesic. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain and other disorders.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide involves the reaction of 2-cyclopropylguanidine with 3-bromo-2-isopropyltoluene in the presence of a palladium catalyst. The resulting product is then treated with hydroiodic acid to form the hydroiodide salt of 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has been extensively studied in preclinical models of chronic pain. It has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer-induced pain. In addition to its analgesic properties, 2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide has also been investigated for its potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-9(2)10-4-3-5-12(8-10)16-13(14)15-11-6-7-11;/h3-5,8-9,11H,6-7H2,1-2H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHWFMZORWAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-propan-2-ylphenyl)guanidine;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639612.png)
![N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)